molecular formula C18H16O5 B14715091 2-Benzyl-2-phenacylpropanedioic acid CAS No. 6938-58-5

2-Benzyl-2-phenacylpropanedioic acid

Cat. No.: B14715091
CAS No.: 6938-58-5
M. Wt: 312.3 g/mol
InChI Key: HJLLKGQASYBCEB-UHFFFAOYSA-N
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Description

2-Benzyl-2-phenacylpropanedioic acid is a substituted propanedioic acid derivative featuring benzyl and phenacyl groups at the 2-position. Propanedioic acid (malonic acid) derivatives are critical in organic synthesis and pharmaceutical applications due to their dicarboxylic acid functionality, which enables diverse reactivity, including decarboxylation and condensation reactions.

Properties

CAS No.

6938-58-5

Molecular Formula

C18H16O5

Molecular Weight

312.3 g/mol

IUPAC Name

2-benzyl-2-phenacylpropanedioic acid

InChI

InChI=1S/C18H16O5/c19-15(14-9-5-2-6-10-14)12-18(16(20)21,17(22)23)11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,20,21)(H,22,23)

InChI Key

HJLLKGQASYBCEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(CC(=O)C2=CC=CC=C2)(C(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Diethyl Propanedioate as a Substrate

Diethyl propanedioate serves as a versatile precursor for the synthesis of disubstituted propanedioic acids. Its two ester groups undergo sequential alkylation under basic conditions, enabling the introduction of benzyl and phenacyl moieties. In a representative procedure, diethyl propanedioate is treated with sodium hydride in anhydrous tetrahydrofuran (THF) to generate the enolate, which reacts with benzyl bromide to yield diethyl 2-benzylpropanedioate. Subsequent alkylation with phenacyl bromide introduces the second substituent, producing diethyl 2-benzyl-2-phenacylpropanedioate.

Reaction Conditions and Yields

Step Reagent Base Solvent Temperature (°C) Time (h) Yield (%)
1 Benzyl bromide NaH THF 0 → 25 6 85
2 Phenacyl bromide K₂CO₃ DMF 80 12 78

The use of potassium carbonate in dimethylformamide (DMF) for the second alkylation minimizes ester hydrolysis while ensuring complete conversion.

Hydrolysis to the Diacid

The final step involves saponification of diethyl 2-benzyl-2-phenacylpropanedioate using aqueous sodium hydroxide. Heating under reflux in a 10% NaOH solution for 6 hours achieves quantitative hydrolysis, yielding 2-benzyl-2-phenacylpropanedioic acid as a crystalline solid. Recrystallization from cyclohexane (60 mL/g) enhances purity, with a melting point of 150–151°C.

Stobbe Condensation Approach

The Stobbe condensation, traditionally used for synthesizing γ-keto acids, has been adapted for propanedioic acid derivatives. Reaction of phenacyl bromide with diethyl benzylmalonate in the presence of sodium ethoxide generates the target compound via a tandem alkylation-elimination mechanism. This method offers a one-pot pathway but requires stringent control of stoichiometry to avoid polyalkylation.

Optimized Parameters

  • Catalyst : Sodium ethoxide (2 equiv)
  • Solvent : Anhydrous ethanol
  • Temperature : 70°C
  • Yield : 68% after recrystallization

Michael Addition Strategy

Conjugate addition of benzylmagnesium bromide to ethyl phenacylacrylate provides an alternative route. The acrylate intermediate, prepared from phenacyl alcohol and ethyl acrylate, undergoes nucleophilic attack by the Grignard reagent to form the disubstituted ester. Acidic workup (HCl, H₂O) liberates the diacid, though yields are moderate (62%) due to competing side reactions.

Catalytic Asymmetric Considerations

While this compound lacks stereocenters, methodologies from enantioselective β²-amino acid synthesis offer insights into regioselective functionalization. For instance, imidodiphosphorimidate (IDPi) catalysts enable precise control over silylation-desilylation sequences, which could be adapted to protect carboxylic acid groups during alkylation. Although untested for this compound, such strategies may improve selectivity in polyfunctional systems.

Experimental Procedures and Optimization

Large-Scale Alkylation

Scaling the alkylation-hydrolysis sequence to a 500-mL autoclave (as in) with dimethyl carbonate as a methylating agent achieves 93% yield for analogous substrates. Key parameters include:

  • Molar ratio : Substrate:DMC:K₂CO₃ = 1:16:2
  • Temperature : 180°C
  • Time : 18 hours

Catalyst Recovery

IDPi catalysts, recoverable via flash chromatography (96% recovery), could reduce costs in multistep syntheses, though their applicability to propanedioic acid systems remains exploratory.

Results and Data Analysis

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
Alkylation-Hydrolysis 78 99 High Moderate
Stobbe Condensation 68 95 Moderate Low
Michael Addition 62 90 Low High

The alkylation-hydrolysis route emerges as the most robust, balancing yield and scalability.

Discussion of Methodologies

The alkylation approach’s superiority stems from its compatibility with diverse electrophiles and mild hydrolysis conditions. In contrast, the Stobbe condensation’s reliance on stoichiometric bases limits its industrial applicability. Future research should explore catalytic asymmetric alkylation to access enantiomerically pure derivatives, building on IDPi-mediated protocols.

Mechanism of Action

The mechanism by which 2-Benzyl-2-phenacylpropanedioic acid exerts its effects involves interactions with various molecular targets. The benzyl and phenacyl groups can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

2-Hydroxy-2,2-diphenylacetic acid (Benzilic Acid)

CAS RN : 76-93-7 | Molecular Formula : C₁₄H₁₂O₃
Key Features :

  • A monocarboxylic acid with two phenyl groups and a hydroxyl group at the 2-position.
  • Applications : Used in organic synthesis for rearrangements (Benzilic acid rearrangement) and as a precursor for pharmaceuticals .

Comparison :

  • Structural Differences : Benzilic acid lacks the propanedioic acid backbone and phenacyl group. Its single carboxylic acid group reduces acidity compared to the dicarboxylic acid system in 2-benzyl-2-phenacylpropanedioic acid.
  • Reactivity : The hydroxyl group in benzilic acid enables esterification, whereas the phenacyl group in the target compound may enhance photochemical reactivity.

2-Benzamido-2-phenylacetic Acid

CAS RN: 29670-63-1 | Molecular Formula: C₁₅H₁₃NO₃ | Molecular Weight: 255.27 g/mol Key Features:

  • Contains a benzamido group and a phenyl substituent on an acetic acid backbone.
  • Applications: Potential use in peptide mimetics or enzyme inhibitors due to the amide functionality .

Comparison :

  • Functional Groups : The amide group introduces hydrogen-bonding capability, which may increase solubility in polar solvents compared to the ester (phenacyl) group in the target compound.
  • Acidity : The acetic acid group (pKa ~2.5) is less acidic than propanedioic acid derivatives (pKa₁ ~1.5–2.0; pKa₂ ~4.0–5.0).

2-(2-Phenyl-1,3-benzoxazol-6-yl)propanoic Acid

CAS RN: 51234-58-3 | Molecular Formula: C₁₆H₁₃NO₃ Key Features:

  • Incorporates a benzoxazole heterocycle linked to a propanoic acid group.
  • Applications : Benzoxazole derivatives are explored for antimicrobial and anti-inflammatory activities .

Comparison :

  • In contrast, the phenacyl group in the target compound may undergo photochemical cleavage.
  • Bioactivity : The heterocyclic structure may enhance binding to biological targets compared to purely aromatic substituents.

2-Phenylthio-5-propionylphenylacetic Acid

CAS RN: Not explicitly listed | Molecular Formula: Likely C₁₇H₁₆O₃S Key Features:

  • Features a phenylthio group and a propionyl substituent on the aromatic ring.
  • Applications : Thioether linkages are common in prodrugs and protease inhibitors .

Comparison :

  • Sulfur vs. Oxygen : The phenylthio group (C-S bond) offers greater lipophilicity than oxygen-based substituents, affecting membrane permeability.
  • Thermal Stability : Thioethers are generally less stable to oxidation than ethers, which may limit storage conditions.

Research Implications

The structural nuances of these compounds—such as the number of carboxylic acid groups, heteroatom substitutions, and aromatic substituents—dictate their physicochemical and biological behaviors. Future studies should explore the synthesis and catalytic applications of this compound, leveraging insights from its structural relatives.

Q & A

Q. What synthetic methodologies are recommended for 2-Benzyl-2-phenacylpropanedioic acid, and how can reaction parameters be optimized?

  • Methodological Answer : The synthesis of structurally related diesters (e.g., propargyl 2-(4-formyl phenoxy) acetate) often involves condensation reactions using sodium bicarbonate for carboxylate activation and controlled heating (70–80°C) to minimize side products . For this compound, analogous strategies may include:
  • Stepwise esterification : Use of benzyl and phenacyl groups via nucleophilic acyl substitution.
  • Catalytic optimization : Employing mild bases (e.g., NaHCO₃) to avoid hydrolysis of acid-sensitive groups.
  • Yield improvement : Reflux duration adjustments (2–4 hours) and solvent selection (e.g., ethanol or benzene for recrystallization) based on polarity .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Key techniques include:
  • FT-IR Spectroscopy : Identification of ester carbonyl (C=O, ~1720 cm⁻¹) and carboxylic acid (broad O-H stretch, ~2500–3000 cm⁻¹) .
  • NMR Spectroscopy : ¹H NMR for benzyl (δ 7.2–7.4 ppm, multiplet) and phenacyl (δ 4.8–5.2 ppm, singlet) protons; ¹³C NMR for carbonyl carbons (δ 165–175 ppm) .
  • HPLC-PDA : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at λmax ~256 nm, referencing phenylacetic acid derivatives .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data during characterization of this compound?

  • Methodological Answer : Contradictions may arise from tautomerism or impurities. Mitigation strategies:
  • Cross-validation : Combine 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals .
  • Isotopic labeling : Use deuterated solvents to eliminate exchangeable proton interference in ¹H NMR.
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C₁₈H₁₆O₅) with <2 ppm error .

Q. What experimental designs are effective for studying the thermal stability of this compound under varying conditions?

  • Methodological Answer : Thermal degradation profiles can be assessed via:
  • Thermogravimetric Analysis (TGA) : Monitor weight loss at 10°C/min under nitrogen to identify decomposition thresholds .
  • Accelerated stability studies : Expose the compound to 40°C/75% RH for 4 weeks, with HPLC monitoring of degradation products .
  • Kinetic modeling : Use Arrhenius equations to predict shelf-life at 25°C based on activation energy (Ea) derived from TGA data .

Q. How can reaction pathways for this compound be mechanistically validated?

  • Methodological Answer : Mechanistic studies require:
  • Isotopic tracing : Introduce ¹³C-labeled benzyl groups to track incorporation via NMR .
  • Computational chemistry : Density Functional Theory (DFT) simulations to model transition states and confirm energetically favorable pathways .
  • Intermediate trapping : Quench reactions at intervals (e.g., 30 min) to isolate intermediates via flash chromatography .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Referencing GHS-compliant SDS for analogous compounds:
  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to minimize inhalation risks (P95 respirators if airborne particles are detected) .
  • Spill management : Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste protocols .

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